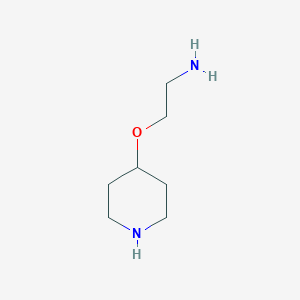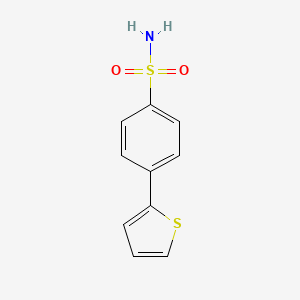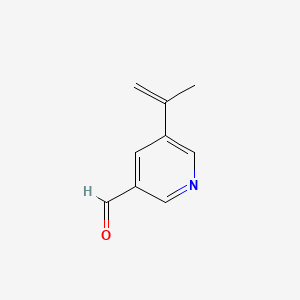
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the bromination of 2-(1,1-difluoroethyl)-1,3-thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles, sulfoxides, sulfones, and thiazolidines.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and difluoroethyl groups can enhance its binding affinity and selectivity towards molecular targets.
Comparación Con Compuestos Similares
- 5-Bromo-2-(1,1-difluoroethyl)pyridine
- 5-Bromo-2-(1,1-difluoroethyl)pyrimidine
- 2-Bromo-5-(1,1-difluoroethyl)pyridine
Comparison: While these compounds share the bromine and difluoroethyl groups, their core structures differ. The thiazole ring in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole imparts unique chemical and biological properties compared to the pyridine and pyrimidine analogs. The sulfur and nitrogen atoms in the thiazole ring can participate in different types of interactions, making it a versatile scaffold in various applications.
Propiedades
Fórmula molecular |
C5H4BrF2NS |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3 |
Clave InChI |
KSPVWVQUKNKFNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(S1)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)

![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)



![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
